molecular formula C30H26O2 B15249117 2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol CAS No. 65203-00-1

2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol

Cat. No.: B15249117
CAS No.: 65203-00-1
M. Wt: 418.5 g/mol
InChI Key: RILNEHVDGMKFMJ-UHFFFAOYSA-N
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Description

2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol is a bianthracene derivative featuring methyl groups at the 2,2' positions and hydroxyl groups at the 9,9' positions. This structural configuration distinguishes it from other bianthracene derivatives by combining steric hindrance (from methyl groups) with hydrogen-bonding capabilities (from hydroxyl groups).

Properties

CAS No.

65203-00-1

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

IUPAC Name

9-(9-hydroxy-2-methyl-10H-anthracen-9-yl)-2-methyl-10H-anthracen-9-ol

InChI

InChI=1S/C30H26O2/c1-19-11-13-23-17-21-7-3-5-9-25(21)29(31,27(23)15-19)30(32)26-10-6-4-8-22(26)18-24-14-12-20(2)16-28(24)30/h3-16,31-32H,17-18H2,1-2H3

InChI Key

RILNEHVDGMKFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C3C2(C4(C5=CC=CC=C5CC6=C4C=C(C=C6)C)O)O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Anthracene Units: The anthracene units are synthesized through a series of cyclization reactions.

    Introduction of Methyl Groups: Methyl groups are introduced at the 2,2’ positions using methylation reactions, often employing reagents like methyl iodide in the presence of a base.

    Hydroxylation: Hydroxyl groups are added at the 9,9’ positions through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrocarbon derivatives.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, or bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol and related bianthracene derivatives:

Compound Substituents Key Properties Applications/Findings References
This compound 2,2'-methyl; 9,9'-diol Combines steric hindrance and hydrogen bonding; solubility likely enhanced by -OH groups. Potential in supramolecular assemblies or host-guest systems (speculative).
3,3'-Dimethyl-9,9'-bianthracene (MBAn derivatives) 3,3'-methyl; 10,10'-aryl High thermal stability; ambipolar charge transport. Blue host material in OLEDs (e.g., MBAn-(4)-tBu in high-performance devices).
10,10'-Dibromo-9,9'-bianthracene (DBBA) 10,10'-bromo Precursor for graphene nanoribbons via surface-assisted polymerization. Used in nanomaterial synthesis; reactivity influenced by bromine positions.
10,10'-Dimethyl-9,9'-bianthracene (Me2BA) 10,10'-methyl Lower chemical directionality; entropy-driven assembly on metal surfaces. Model for studying entropic vs. chemical control in molecular self-assembly.
2,2'-Diphenyl-9,9'-bianthracene (DP-DBBA) 2,2'-phenyl; 10,10'-bromo Enhanced steric bulk; surface-assisted polymerization yields controlled polymers. Catalytic substrate for on-surface synthesis of conjugated polymers.
Sennoside (Bianthracene glycoside) 2,2'-carboxylic acid; 4,4'-OH Water-soluble (0.753 mg/mL); low toxicity (LD₅₀ = 5000 mg/kg in rats). Natural laxative; biochemical activity due to glycosylation and acidity.
10,10'-Diamine-9,9'-bianthracene ((NH₂)₂BA) 10,10'-amino High chemical directionality; forms ordered chains on surfaces. Demonstrates role of functional groups in surface assembly dynamics.
9,9'-Bisacridinium derivatives (e.g., DMBADN) Methyl/sulfonic acid groups Strong chemiluminescence; DMDSBA has 22× intensity of lucigenin. Chemiluminescent probes; structure-activity relationships guide design.

Key Comparative Insights:

Substituent Position Effects: Methyl groups at 2,2' positions (target compound) introduce steric hindrance distinct from 3,3' or 10,10' substitutions (e.g., MBAn derivatives or Me2BA ). This may influence packing efficiency in solid-state applications. Hydroxyl groups at 9,9' positions contrast with bromine (DBBA ), amino ((NH₂)₂BA ), or ketone functionalities (bianthrone derivatives ), altering solubility and intermolecular interactions.

Electronic and Optical Properties :

  • Ambipolarity in 3,3'-dimethyl derivatives (e.g., MBAn-(4)-tBu) enables their use as OLED hosts , whereas hydroxyl groups in the target compound may favor exciton confinement or hydrogen-bonded networks.
  • Chemiluminescence in bisacridinium derivatives highlights the role of electron-withdrawing groups (e.g., sulfonic acid), absent in the diol compound.

Synthesis Strategies: Brominated precursors (e.g., DBBA ) are common intermediates for cross-coupling reactions, suggesting that analogous routes (e.g., Suzuki coupling ) could functionalize 2,2'-dimethyl bianthracenes. Hydroxylation steps may resemble those in natural product synthesis (e.g., sennoside ), though regioselectivity must be carefully controlled.

Applications: While Me2BA and DBBA are tools for nanomaterials , the target compound’s diol groups may align it with biomedical or catalytic applications, akin to sennoside’s bioactivity .

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